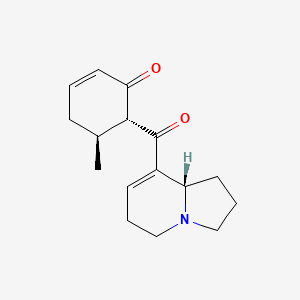
grandisine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grandisine D is an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. It is part of a family of compounds known for their complex structures and significant biological activities, particularly their affinity for the human delta-opioid receptor .
Preparation Methods
The total synthesis of Grandisine D involves several key steps. One efficient method includes the use of an alkyne-acetal cyclization procedure to prepare enantiopure indolizidine building blocks from L-proline . This method has been applied to prepare this compound in an efficient manner. The synthesis also involves a Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction and stereoselective aldol condensation with (S)-5-methylcyclohexenone .
Chemical Reactions Analysis
Grandisine D undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Grandisine D has several scientific research applications:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis.
Biology: Its affinity for the delta-opioid receptor makes it a candidate for studying receptor-ligand interactions.
Mechanism of Action
Grandisine D exerts its effects primarily through its interaction with the human delta-opioid receptor. It binds to this receptor, which is involved in modulating pain and mood. The binding of this compound to the delta-opioid receptor leads to the activation of intracellular signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
Grandisine D is part of a family of indolizidine alkaloids, including Grandisine B, Grandisine C, Grandisine E, Grandisine F, and Grandisine G . These compounds share a similar core structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific configuration and its high affinity for the delta-opioid receptor, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,6,8,11,13,15H,3-5,7,9-10H2,1H3/t11-,13-,15+/m0/s1 |
InChI Key |
FKYCJVGMJYUVIJ-CORIIIEPSA-N |
Isomeric SMILES |
C[C@H]1CC=CC(=O)[C@@H]1C(=O)C2=CCCN3[C@H]2CCC3 |
Canonical SMILES |
CC1CC=CC(=O)C1C(=O)C2=CCCN3C2CCC3 |
Synonyms |
grandisine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















